REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][N:7]=[CH:6]2)#[N:2]>C1COCC1>[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][N:7]=[CH:6]2
|
Name
|
|
Quantity
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0.64 g
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Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2C=NNC2=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 0.5 h the reaction mixture was warmed
|
Duration
|
0.5 h
|
Type
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TEMPERATURE
|
Details
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to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched by the careful addition of water (0.76 mL), 1.0 N sodium hydroxide (0.76 mL), and water (2.28 mL)
|
Type
|
FILTRATION
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Details
|
This mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
washed with THF/MeOH (3:1, 300 mL)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
provided a solid which
|
Type
|
CUSTOM
|
Details
|
was purified via flash column chromatography (25×150 mm column; elution with MeOH:CH2Cl2:CH2Cl2 saturated with NH3, 10:60:30)
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C2C=NNC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |